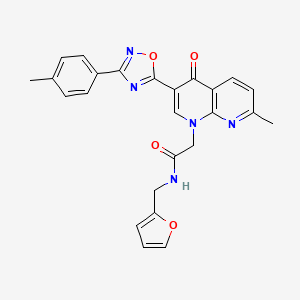
3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole” typically involves the following steps:
Formation of the Naphthyl Intermediate: The starting material, 5-bromo-6-methoxy-2-naphthol, is synthesized through bromination and methoxylation reactions.
Coupling with Fluorophenyl Group: The naphthyl intermediate is then coupled with 4-fluorophenyl hydrazine under acidic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base to form the pyrazole ring.
Methylation: The final step involves methylation of the pyrazole ring to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the bromine and fluorine substituents.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include dehalogenated derivatives.
Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology and Medicine
Biochemistry: Used in studies of enzyme inhibition and receptor binding.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Electronics: Incorporation into organic semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of “3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole” involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-bromo-6-methoxy-2-naphthyl)-1-phenyl-4-methyl-1H-pyrazole
- 3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-chlorophenyl)-4-methyl-1H-pyrazole
- 3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-methylphenyl)-4-methyl-1H-pyrazole
Uniqueness
The presence of the 4-fluorophenyl group in “3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole” imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
3-(5-bromo-6-methoxynaphthalen-2-yl)-1-(4-fluorophenyl)-4-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2O/c1-13-12-25(17-7-5-16(23)6-8-17)24-21(13)15-3-9-18-14(11-15)4-10-19(26-2)20(18)22/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLJHESHMVDJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C2=CC3=C(C=C2)C(=C(C=C3)OC)Br)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2370325.png)
![{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride](/img/structure/B2370326.png)

![3-Amino-1-[2-(3,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2370329.png)


![N-(3,5-dimethylphenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2370333.png)


![N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2370342.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2370343.png)
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2370344.png)
![7-cyclopropyl-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2370345.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate hydrochloride](/img/structure/B2370348.png)
